tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC20250974
Molecular Formula: C11H14BrClN2O2
Molecular Weight: 321.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrClN2O2 |
|---|---|
| Molecular Weight | 321.60 g/mol |
| IUPAC Name | tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3 |
| Standard InChI Key | NVOSTDAZLNHCBE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate, reflects its substitution pattern:
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Bromine at the 6-position and chlorine at the 2-position on the pyridine ring.
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A methylcarbamate group (-OC(=O)N(CH₃)) at the 3-position.
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A tert-butyl group (-C(CH₃)₃) as part of the carbamate protective moiety.
The Canonical SMILES representation (CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl) and InChIKey (NVOSTDAZLNHCBE-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.60 g/mol |
| IUPAC Name | tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl |
| InChIKey | NVOSTDAZLNHCBE-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves sequential functionalization of the pyridine ring:
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Halogenation: Introduction of bromine and chlorine substituents via electrophilic aromatic substitution or metal-halogen exchange reactions.
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Carbamate Formation: Reaction of the intermediate amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group.
Optimization Considerations:
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Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) yields high-purity product (>95%).
Applications in Organic Synthesis
Cross-Coupling Reactions
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
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Bromine vs. Chlorine: Bromine’s higher polarizability enhances oxidative addition in palladium-catalyzed couplings compared to chlorine.
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Methylcarbamate vs. Methoxy: The methylcarbamate group introduces steric bulk, reducing reaction rates with bulky catalysts but improving selectivity.
Table 2: Reactivity Comparison of Pyridine Carbamates
| Compound | Halogen Position | Key Reactivity |
|---|---|---|
| tert-Butyl (6-bromo-2-chloro...) | 6-Br, 2-Cl | High cross-coupling efficiency |
| tert-Butyl (6-chloro-4-methoxy...) | 6-Cl, 4-OCH₃ | Slower coupling, enhanced electrophilic substitution |
| tert-Butyl (6-bromo-4-methoxy...) | 6-Br, 4-OCH₃ | Moderate coupling, methoxy-directed reactivity |
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